molecular formula C8H10FN3O4S B192945 Emtricitabine sulfoxide CAS No. 152128-77-3

Emtricitabine sulfoxide

Cat. No. B192945
M. Wt: 263.25 g/mol
InChI Key: DMOMZPWPIDCLMB-YGFFCSEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine sulfoxide is a derivative of Emtricitabine . Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA .


Synthesis Analysis

Emtricitabine is synthesized through a process that involves the formation and isolation of intermediate compounds . A gradient liquid chromatographic (LC) method has been validated for the analysis of Emtricitabine formulations .


Molecular Structure Analysis

The molecular formula of Emtricitabine sulfoxide is C8H10FN3O4S . The average molecular weight is 263.246 Da .


Chemical Reactions Analysis

Emtricitabine is approximately 86% unmetabolized. Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers .


Physical And Chemical Properties Analysis

Emtricitabine is a white to off-white powder . The molecular weight of Emtricitabine sulfoxide is 263.25 .

Scientific Research Applications

Environmental Fate and Water Treatment

  • Oxidation to Sulfoxides in Wastewater Treatment : Emtricitabine, during biological wastewater treatment, undergoes oxidation of thioether moieties to sulfoxides. This transformation is part of the broader biotransformation reactions observed for antiviral drugs in wastewater treatment processes (Funke, Prasse, & Ternes, 2016).

Pharmacokinetics and Pharmacodynamics

  • Metabolism and Transport Mechanisms : Emtricitabine is recognized as a substrate of the MATE1 transporter, but not of OCT1, OCT2, P-gp, BCRP, or MRP2 transporters. This insight into its metabolic pathways and transport mechanisms is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Reznicek, Ceckova, Červený, Müller, & Staud, 2017).
  • Population Pharmacokinetics in HIV Patients : A study on the population pharmacokinetics of emtricitabine in HIV-1-infected adult patients revealed the drug's concentration-time courses and the influence of renal function on its disposition. The findings support current dosing adjustments based on renal function (Valade, Treluyer, Bouazza, Ghosn, Foissac, Benaboud, Fauchet, Viard, Urien, & Hirt, 2014).

Pharmaceutical Analysis

  • Analytical Techniques for Emtricitabine : A comprehensive review on the analytical methods for determining emtricitabine in various matrices, including its use in combination with other drugs, highlights the importance of accurate and reliable analytical procedures for its assessment (Shaheen & Rizwan, 2020).
  • LC-MS/MS for Plasma Determination : A study developed a selective and sensitive LC-MS/MS method for estimating emtricitabine in human plasma, demonstrating its application in pharmacokinetic studies and therapeutic drug monitoring (Halde, Mungantiwar, & Chintamaneni, 2012).

Reproductive Toxicology

  • Toxicology Profile in Mice and Rabbits : Research on the reproductive and developmental toxicology of emtricitabine in mice and rabbits showed no significant effects on fertility, sperm count, or early embryonic development, indicating a favorable safety profile for emtricitabine in these aspects (Szczech, Wang, Walsh, & Rousseau, 2003).

Pharmacokinetics and Dosing

  • Pharmacokinetic Evaluation with Other Antivirals : Emtricitabine's pharmacokinetics when combined with other nucleoside antivirals like stavudine and zidovudine showed no significant interactions, informing its use in combination therapies (Zong, Chittick, Wang, Hui, Begley, & Blum, 2007).

Safety And Hazards

Emtricitabine should not be used to treat hepatitis B virus infection (HBV; an ongoing liver infection) . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .

Future Directions

Emtricitabine is used along with other medications to treat human immunodeficiency virus (HIV) infection . Although Emtricitabine does not cure HIV, it may decrease the chance of developing acquired immunodeficiency syndrome (AIDS) and HIV-related illnesses such as serious infections or cancer . It is also part of preferred initial HIV combination therapy regimens .

properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMZPWPIDCLMB-YGFFCSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emtricitabine sulfoxide

CAS RN

152128-77-3
Record name Emtricitabine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMTRICITABINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine sulfoxide
Reactant of Route 2
Emtricitabine sulfoxide
Reactant of Route 3
Emtricitabine sulfoxide
Reactant of Route 4
Emtricitabine sulfoxide
Reactant of Route 5
Emtricitabine sulfoxide
Reactant of Route 6
Emtricitabine sulfoxide

Citations

For This Compound
2
Citations
H Patel, MPA Shah, MRJ Gajera… - Towards …, 2021 - hrdc.gujaratuniversity.ac.in
… EC S-oxide (Emtricitabine sulfoxide) is a major degradation product of Emtricitabine [6]. Emtricitabine S-oxide (4-amino5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]…
Number of citations: 2 hrdc.gujaratuniversity.ac.in
KV Mokwebo, SF Douman, OV Uhuo… - Journal of …, 2022 - Elsevier
The high human immune deficiency virus (HIV) pandemic has resulted in the discovery, development, and use of antiretroviral (ARV) drugs not only to improve patient well-being but …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.